molecular formula C17H14F2N2O3 B4590486 N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4590486
M. Wt: 332.30 g/mol
InChI Key: XWYKKJYTSHTLHW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of difluorophenyl and methoxyphenyl groups attached to an oxazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluorophenyl group: This step may involve a nucleophilic substitution reaction using a difluorophenyl halide.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-thiazole-5-carboxamide

Uniqueness

N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the specific combination of difluorophenyl and methoxyphenyl groups attached to the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3/c1-23-12-4-2-3-10(7-12)15-9-16(24-21-15)17(22)20-14-6-5-11(18)8-13(14)19/h2-8,16H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYKKJYTSHTLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

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